Home > Products > Screening Compounds P119046 > Mocetinostat dihydrobromide
Mocetinostat dihydrobromide - 944537-89-7

Mocetinostat dihydrobromide

Catalog Number: EVT-398976
CAS Number: 944537-89-7
Molecular Formula: C23H22Br2N6O
Molecular Weight: 558.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mocetinostat dihydrobromide, also known as Mocetinostat, is a selective inhibitor of histone deacetylases, particularly targeting histone deacetylase 1 and 2. This compound is currently under investigation for its potential therapeutic applications in various cancers, including follicular lymphoma, Hodgkin's lymphoma, and acute myeloid leukemia. The compound is classified as a small molecule drug and has been recognized for its ability to modulate gene expression by inhibiting the deacetylation process of histones, thereby restoring the activity of tumor suppressor genes that are often silenced in cancerous cells .

Synthesis Analysis

The synthesis of Mocetinostat dihydrobromide involves several steps that have been optimized to enhance selectivity and efficacy. The chemical structure is derived from a series of non-hydroxamate histone deacetylase inhibitors. The initial design was based on known compounds like suberoylanilide hydroxamic acid and trichostatin A. The final product is synthesized through a series of reactions that include the formation of the benzamide core along with the incorporation of a pyridinyl-pyrimidinyl moiety .

Technical Details

  • Chemical Formula: C23H22Br2N6O
  • Molecular Weight: 558.27 g/mol
  • CAS Registry Number: 944537-89-7
  • InChIKey: ACPWZKZFDFBALX-UHFFFAOYSA-N
Molecular Structure Analysis

Mocetinostat dihydrobromide exhibits a complex molecular structure characterized by a benzamide backbone with additional pyridine and pyrimidine rings. The presence of bromine atoms in the dihydrobromide form enhances its solubility and stability in biological systems.

Structural Data

  • Core Structure: The compound features a benzamide structure which is crucial for its interaction with histone deacetylases.
  • Functional Groups: The presence of nitrogen-containing heterocycles contributes to its biological activity.
Chemical Reactions Analysis

Mocetinostat primarily acts through reversible inhibition of histone deacetylases. The mechanism involves binding to the active site of these enzymes, preventing them from catalyzing the removal of acetyl groups from histones. This inhibition leads to an accumulation of acetylated histones, which promotes a more open chromatin structure conducive to gene transcription.

Technical Details

  • Reversible Inhibition: The binding interaction allows for potential recovery of enzyme activity once the inhibitor is removed.
  • Selectivity: Mocetinostat demonstrates a higher affinity for class I HDACs compared to class II, which is critical for minimizing off-target effects.
Mechanism of Action

The mechanism by which Mocetinostat exerts its therapeutic effects involves several key processes:

  1. Inhibition of Histone Deacetylases: By inhibiting histone deacetylase 1 and 2, Mocetinostat prevents the removal of acetyl groups from lysine residues on histones.
  2. Gene Activation: Increased acetylation leads to a more relaxed chromatin structure, facilitating the transcription of tumor suppressor genes that are typically silenced in cancer cells.
  3. Induction of Apoptosis: The reactivation of these genes can trigger apoptotic pathways in tumor cells, leading to reduced cell proliferation and increased cell death .
Physical and Chemical Properties Analysis

Mocetinostat dihydrobromide possesses distinct physical and chemical properties that influence its pharmacological behavior:

  • Solubility: Enhanced solubility due to the dihydrobromide salt form.
  • Stability: Stability under physiological conditions makes it suitable for oral administration.
  • Pharmacokinetics: Exhibits good oral bioavailability with a half-life ranging from 7 to 11 hours .

Relevant Data

  • Melting Point: Not specified in available data but typically assessed during formulation development.
  • Storage Conditions: Should be stored in a cool, dry place away from light.
Applications

Mocetinostat dihydrobromide has shown promise in various scientific applications:

  • Cancer Therapy: Currently being evaluated in clinical trials for its efficacy against hematological malignancies and solid tumors.
  • Research Reagent: Utilized in studies requiring inhibition of histone deacetylases to explore epigenetic regulation mechanisms.
  • Combination Therapy: Investigated for use in combination with other therapeutic agents to enhance anticancer effects .
Mechanistic Insights into Mocetinostat Dihydrobromide

Epigenetic Modulation via HDAC Isoform Selectivity

Class I/IV HDAC Inhibition Dynamics

Mocetinostat dihydrobromide (chemical name: N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide dihydrobromide) is a benzamide-class inhibitor exhibiting high selectivity for Class I (HDAC1, HDAC2, HDAC3, HDAC8) and Class IV (HDAC11) histone deacetylases. Unlike pan-HDAC inhibitors, mocetinostat spares Class II enzymes, reducing off-target effects and toxicity. Biochemical analyses confirm its half-maximal inhibitory concentration (IC₅₀) values are significantly lower for HDAC1 (0.15 μM), HDAC2 (0.29 μM), HDAC3 (1.66 μM), and HDAC11 (0.59 μM) compared to Class II isoforms (>10 μM). This selectivity arises from its unique interaction with zinc-dependent catalytic pockets, where its aminophenyl-pyrimidinyl benzamide structure competes with acetyl-lysine substrates. The drug’s binding induces conformational changes that impair deacetylase activity specifically in target isoforms, altering downstream gene expression networks implicated in oncogenesis [1] [2] [6].

Table 1: HDAC Isoform Selectivity Profile of Mocetinostat

HDAC ClassSpecific IsoformsIC₅₀ (μM)Biological Consequence
Class IHDAC10.15Tumor suppressor reactivation
Class IHDAC20.29Cell cycle arrest
Class IHDAC31.66Apoptosis induction
Class IVHDAC110.59Immune modulation
Class IIHDAC4/5/6/7/9/10>10Negligible inhibition

Impact on Histone Acetylation Patterns and Chromatin Remodeling

By inhibiting Class I/IV HDACs, mocetinostat induces hyperacetylation of core histones H3 and H4 at lysine residues. This post-translational modification neutralizes histone-positive charges, weakening DNA-histone interactions. Chromatin immunoprecipitation studies demonstrate a 3–5-fold increase in acetyl-H3 occupancy at promoters of silenced tumor suppressor genes (e.g., p21, PTEN), facilitating transcription factor binding. The resulting chromatin relaxation reverses aberrant epigenetic silencing, restoring expression of genes governing cell cycle arrest and DNA repair. Additionally, mocetinostat disrupts HDAC-containing multiprotein complexes (e.g., NuRD, CoREST), which are essential for maintaining repressive chromatin states. Proteomic analyses in neuroblastoma models reveal mocetinostat-mediated downregulation of chromatin remodelers like SMARCA4 and ARID1A, impairing nucleosome repositioning and promoting anti-tumor transcriptional programs [1] [3] [5].

Non-Histone Targets: Tubulin Destabilization and Autophagy Induction

Beyond histones, mocetinostat hyperacetylates non-histone proteins, notably α-tubulin. At concentrations ≥1.5 μM, it increases acetyl-α-tubulin levels by 60–80%, disrupting microtubule dynamics and mitotic spindle assembly. This destabilization triggers G2/M cell cycle arrest and aberrant chromosome segregation. Concurrently, mocetinostat induces autophagy via inhibition of HDAC1-dependent PI3K/AKT/mTOR signaling. In glioblastoma cells, it suppresses AKT phosphorylation by 50–70%, activating autophagy initiators like LC3-II and Beclin-1. This promotes autophagosome formation and cargo degradation, synergizing with apoptosis to eliminate malignant cells. The dual targeting of epigenetic and cytoskeletal machinery underscores mocetinostat’s multi-modal mechanism against cancer [2] [4] [8].

Transcriptional Reprogramming and Gene Regulation

Tumor Suppressor Gene Reactivation (e.g., p21, PTEN)

Mocetinostat reactivates tumor suppressors by erasing transcriptional repression marks. In Hodgkin’s lymphoma models, it upregulates p21 (CDKN1A) expression 4–6-fold within 24 hours, inducing p21 protein accumulation and subsequent CDK4/cyclin D1 inhibition. Similarly, PTEN transcription increases 3-fold, counteracting PI3K-driven oncogenic signaling. This reactivation correlates with reduced E2F1 transcription factor levels (down 40–60%), which normally drives S-phase entry. ChIP-seq data confirm enriched acetyl-H3 binding at p21 and PTEN enhancers, establishing a direct epigenetic link to mocetinostat’s anti-proliferative effects [1] [4] [8].

Oncogene Downregulation (e.g., N-Myc, E2F1)

Concurrently, mocetinostat suppresses oncogenes through indirect epigenetic mechanisms. In MYCN-amplified neuroblastoma, it reduces N-Myc protein stability by downregulating histone chaperones like ALYREF. N-Myc expression declines by 50–75%, impairing metabolic reprogramming and ribosomal biogenesis. E2F1, a target of myc-driven transcription, is similarly suppressed, weakening its control over DNA synthesis genes. This bidirectional gene regulation—repressing oncogenes while activating tumor suppressors—creates a synergistic anti-neoplastic environment [7] [8].

Table 2: Mocetinostat-Induced Changes in Key Regulatory Proteins

Protein/GeneFunctionChangeCellular Outcome
p21CDK inhibitor↑ 4–6-foldG1/S cell cycle arrest
PTENPI3K pathway suppressor↑ 3-foldAKT inhibition
N-MycOncogenic transcription factor↓ 50–75%Reduced proliferation
E2F1S-phase transcription factor↓ 40–60%Impaired DNA replication
BAXPro-apoptotic effector↑ 3-foldMitochondrial apoptosis
Bcl-2Anti-apoptotic protector↓ 70%Loss of apoptosis resistance

Cell Fate Determination: Apoptosis and Differentiation

Mitochondrial Apoptosis Pathway Activation

Mocetinostat induces intrinsic apoptosis by altering Bcl-2 family protein ratios. In glioblastoma, doses ≥2 μM elevate pro-apoptotic BAX 3-fold while suppressing anti-apoptotic Bcl-2 and Bid by 70% and 50%, respectively. This imbalance permeabilizes mitochondrial outer membranes, enabling cytochrome c release and caspase-9 activation. Subsequent caspase-3 cleavage executes apoptosis, with 40–60% cell death observed in T98G and C6 glioblastoma lines within 48 hours. Flow cytometry confirms Annexin V/PI positivity in 55–70% of treated cells, underscoring this pathway’s dominance [3] [4] [8].

Lineage-Specific Differentiation in Malignant Cells

Mocetinostat forces differentiation in solid tumors. Glioblastoma cells treated with 1.5–2.5 μM mocetinostat exhibit astrocytic differentiation, evidenced by 5-fold increased glial fibrillary acidic protein (GFAP) expression. Concurrently, undifferentiation markers Id2 and N-Myc decline by 70–90%, losing their roles in maintaining stemness. Morphologically, cells adopt stellate, process-bearing phenotypes within 72 hours, resembling mature astrocytes. This differentiation depletes the tumor-initiating cell pool, potentially delaying recurrence [4] [8].

Clinical Implications and Emerging Applications

Hematological Malignancies: Synergy with Proteasome Inhibitors

Mocetinostat synergizes with proteasome inhibitors (e.g., bortezomib) in lymphoma and leukemia. Preclinically, it enhances unfolded protein response (UPR) signaling by inhibiting HDAC6-independent aggresome formation, exacerbating proteotoxic stress. This combination increases caspase-8 activation by 80% compared to monotherapy, overcoming resistance in relapsed/refractory disease. Clinical trials confirm objective responses in Hodgkin’s lymphoma, validating mocetinostat’s role in epigenetic priming [1] [6].

Solid Tumors: Glioblastoma and Neuroblastoma Studies

In glioblastoma, mocetinostat (2.5 μM) reduces invasion by 50% via MMP-9 downregulation and suppresses angiogenesis by lowering VEGF secretion. Neuroblastoma proteomics identify mocetinostat-sensitive chromatin remodelers (e.g., SMARCA4), with drug exposure reducing tumor growth in MYCN-amplified xenografts. A 2025 study identified mocetinostat as a top candidate for repurposing against high-risk neuroblastoma due to its SMARCA4-inhibitory effects [3] [4] [7].

Properties

CAS Number

944537-89-7

Product Name

Mocetinostat dihydrobromide

IUPAC Name

N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide;dihydrobromide

Molecular Formula

C23H22Br2N6O

Molecular Weight

558.3 g/mol

InChI

InChI=1S/C23H20N6O.2BrH/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18;;/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29);2*1H

InChI Key

ACPWZKZFDFBALX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4.Br.Br

Synonyms

MG 0103
MG 4230
MG 4915
MG 5026
MG-0103
MG-4230
MG-4915
MG-5026
MG0103
MG4230
MG4915
MG5206
MGCD 0103
MGCD-0103
MGCD0103
mocetinostat
N-(2-aminophenyl)-4-((4-pyridin-3-ylpyrimidin-2-ylamino)methyl)benzamide

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4.Br.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.